molecular formula C10H9BClNO2 B14092387 (2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid

(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid

Cat. No.: B14092387
M. Wt: 221.45 g/mol
InChI Key: KBODIUYTGSXAOM-UHFFFAOYSA-N
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Description

(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H9BClNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed coupling reaction of an aryl halide with a boron reagent such as bis(pinacolato)diboron or pinacolborane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of boronic acids with high efficiency and yield . The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used to oxidize the boronic acid group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl or vinyl-aryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-cyano-5-cyclopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the cyano and cyclopropyl groups enhances its utility in synthesizing complex molecules with specific functional groups.

Properties

Molecular Formula

C10H9BClNO2

Molecular Weight

221.45 g/mol

IUPAC Name

(2-chloro-3-cyano-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C10H9BClNO2/c12-10-8(5-13)3-7(6-1-2-6)4-9(10)11(14)15/h3-4,6,14-15H,1-2H2

InChI Key

KBODIUYTGSXAOM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C#N)C2CC2)(O)O

Origin of Product

United States

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